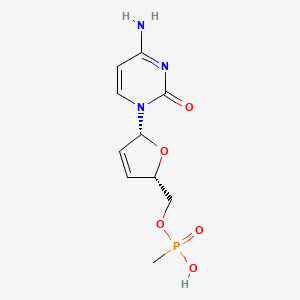
Cytidine, 2',3'-didehydro-2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is part of a class of nucleoside analogs that have been extensively studied for their antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). These analogs are designed to interfere with viral replication by incorporating into the viral DNA or RNA, thereby inhibiting the action of viral enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-didehydro-2’,3’-dideoxy nucleosides typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, which are subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is environmentally friendly and cost-effective, replacing hazardous reagents like Bu3SnH and AIBN.
Industrial Production Methods
Industrial production of these nucleoside analogs often involves large-scale synthesis using similar radical deoxygenation techniques. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Enzymatic methods, such as the use of adenosine deaminase, are also employed to transform intermediate compounds into the desired nucleoside analogs .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Used to remove specific functional groups or to convert the compound into a different analog.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance antiviral activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions are typically other nucleoside analogs with modified antiviral properties.
Scientific Research Applications
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated as a potential treatment for HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mechanism of Action
The compound exerts its effects by incorporating into the viral DNA or RNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses like HIV . The compound’s unique structure allows it to bind effectively to these enzymes, inhibiting their activity and thereby halting viral replication.
Comparison with Similar Compounds
Similar Compounds
Stavudine (d4T): Another 2’,3’-didehydro-2’,3’-dideoxy nucleoside analog with similar antiviral properties.
Zalcitabine (ddC): A 2’,3’-dideoxycytidine analog used in the treatment of HIV.
Didanosine (ddI): A 2’,3’-dideoxyinosine analog with potent antiviral activity.
Uniqueness
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific modifications at the 5’ position, which enhance its stability and antiviral activity. These modifications also reduce cytotoxicity, making it a more favorable candidate for therapeutic use .
Properties
CAS No. |
140132-55-4 |
|---|---|
Molecular Formula |
C10H14N3O5P |
Molecular Weight |
287.21 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H14N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h2-5,7,9H,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
InChI Key |
SUTNQSIFXLSINU-IONNQARKSA-N |
Isomeric SMILES |
CP(=O)(O)OC[C@@H]1C=C[C@@H](O1)N2C=CC(=NC2=O)N |
Canonical SMILES |
CP(=O)(O)OCC1C=CC(O1)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


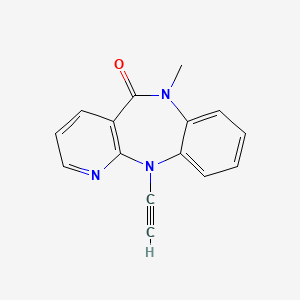

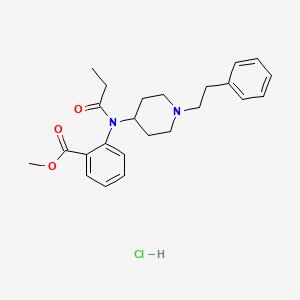


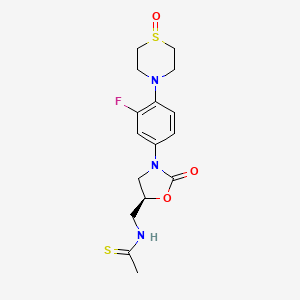
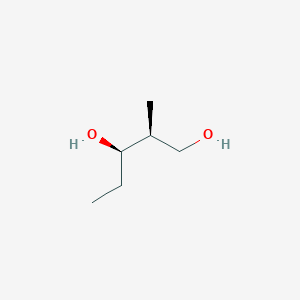
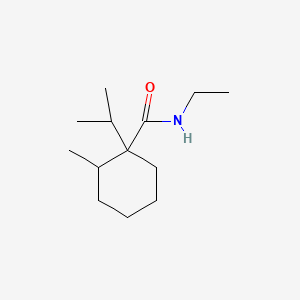
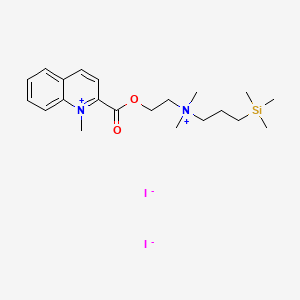
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
